4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Overview

Description

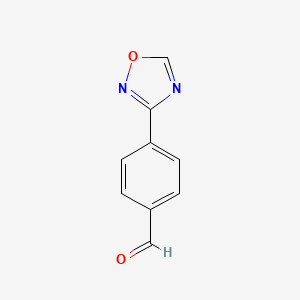

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . It features a benzaldehyde group attached to a 1,2,4-oxadiazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid.

Reduction: 4-(1,2,4-Oxadiazol-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde serves as a building block in the synthesis of more complex molecules. Its functional groups enable various chemical reactions:

- Oxidation : Converts the aldehyde group to carboxylic acids.

- Reduction : Converts the aldehyde group to alcohols.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 | 4-(1,2,4-Oxadiazol-3-yl)benzoic acid |

| Reduction | NaBH4 | 4-(1,2,4-Oxadiazol-3-yl)benzyl alcohol |

| Substitution | HNO3 | Various substituted derivatives |

The compound exhibits promising biological activities , particularly in antimicrobial and anticancer research.

Antimicrobial Activity :

Research indicates that derivatives of 1,2,4-oxadiazoles show significant activity against various pathogens. For example:

- Against Clostridioides difficile, it has a Minimum Inhibitory Concentration (MIC) of 6 µg/mL.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 6 | C. difficile |

| Benzalkonium Chloride | 12–48 | C. difficile |

Antifungal Activity :

Studies have shown potent fungicidal effects against strains like Botrytis cinerea.

| Compound | Fungal Strain | Efficacy (%) |

|---|---|---|

| Benzamide derivative | Botrytis cinerea | 84.4 |

| Pyraclostrobin | Botrytis cinerea | 81.4 |

Medical Applications

The compound is explored for its potential in drug development:

- Antitubercular Activity : New derivatives have shown effectiveness against resistant strains of Mycobacterium tuberculosis.

Case Study Insights :

A study focused on modifying oxadiazole compounds for enhanced permeability targeting gastrointestinal pathogens while retaining antimicrobial activity demonstrated promising results against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of 4-(1,2,4-oxadiazol-3-yl)benzaldehyde is not fully elucidated. it is known that the 1,2,4-oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity of the compound . This property is exploited in various applications, including enhancing the stability and fluorescence of molecules .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.

1,2,5-Oxadiazole: Known for its energetic properties and used in the synthesis of explosives.

1,2,3-Oxadiazole: Less common but still of interest in certain chemical contexts.

Uniqueness

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is unique due to its specific structure, which combines the reactivity of the benzaldehyde group with the stability and electron-withdrawing properties of the 1,2,4-oxadiazole ring. This combination makes it a valuable compound in various fields of research and industry.

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is known for its significant pharmacological properties and serves as a privileged scaffold in drug design. Compounds containing this moiety have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities. The unique electronic properties of the oxadiazole ring enhance the biological activity of derivatives like this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole derivatives. For instance:

- Activity Against Bacteria : Research indicates that modifications to the oxadiazole structure can enhance activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The compound this compound has been shown to retain significant antimicrobial activity while being less permeable across cellular membranes. This characteristic can lead to higher concentrations at infection sites in the gastrointestinal tract .

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| This compound | 6 µg/mL | C. difficile |

| Benzalkonium Chloride | 12–48 µg/mL | C. difficile |

Antifungal Activity

In addition to antibacterial properties, derivatives of 1,2,4-oxadiazoles have been evaluated for antifungal activity. A series of benzamide derivatives containing the oxadiazole moiety demonstrated potent fungicidal effects against various fungal strains such as Botrytis cinerea and Fusarium graminearum. These compounds exhibited higher efficacy than standard antifungal agents at certain concentrations .

| Compound | Fungal Strain | Efficacy (%) |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| Pyraclostrobin | Botrytis cinerea | 81.4 |

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of oxadiazole derivatives. Some compounds have shown effectiveness comparable to established anti-inflammatory drugs like Indomethacin:

| Compound | Anti-inflammatory Activity (%) | Comparison Drug |

|---|---|---|

| 21c | 59.5 | Indomethacin (64.3%) |

| 21i | 61.9 | Indomethacin (64.3%) |

These findings suggest that structural modifications can significantly enhance the therapeutic profile of oxadiazoles.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : Some studies have indicated that oxadiazoles can disrupt bacterial cell membranes leading to cell lysis.

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes critical for pathogen survival and replication.

Case Studies and Research Findings

Recent investigations into the biological activity of oxadiazole derivatives have provided insights into their potential applications:

- Antimicrobial Agents : A study focused on modifying the permeability of oxadiazole compounds to enhance their effectiveness against gastrointestinal pathogens. The results demonstrated that specific modifications led to improved antimicrobial properties while minimizing systemic absorption .

- Antitubercular Activity : Another study synthesized new oxadiazole compounds aimed at combating tuberculosis. These compounds showed promising results against resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating difficult infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,2,4-oxadiazol-3-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation between a nitrile derivative and hydroxylamine, followed by functionalization of the benzaldehyde group. For example, substituted benzaldehydes can react with amidoximes under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours at 80–100°C) . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for higher yields), or microwave-assisted synthesis to reduce reaction time. Characterization via H/C NMR and HRMS is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H NMR : Identifies aromatic protons (δ 7.8–8.5 ppm for benzaldehyde) and oxadiazole ring protons (δ 8.0–9.0 ppm).

- C NMR : Confirms carbonyl (C=O, δ ~190 ppm) and oxadiazole carbons (δ 160–170 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- IR Spectroscopy : Detects C=O stretching (~1680 cm) and C=N/C-O bands (~1500–1600 cm).

Q. How can crystallographic data resolve structural ambiguities in oxadiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used. For example, SHELX programs enable high-resolution structure determination by refining atomic positions against experimental data. Challenges like twinning or weak diffraction can be addressed using SHELXD/SHELXE pipelines for phase correction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

- Methodological Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF) at the oxadiazole 5-position enhances metabolic stability, as seen in fungicides like flufenoxadiazam .

- Benzaldehyde Functionalization : Converting the aldehyde to hydrazones or Schiff bases improves solubility and target binding (e.g., carbonic anhydrase inhibitors) .

- In Silico Modeling : Docking studies (AutoDock, Schrödinger) predict interactions with targets like sphingosine 1-phosphate receptors .

Q. What strategies mitigate contradictory biological activity data in oxadiazole-based compounds?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .

- Crystallographic Validation : Resolve off-target binding using SC-XRD to confirm ligand-protein interactions .

Q. How can computational methods enhance the design of this compound derivatives for high-throughput screening?

- Methodological Answer :

- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict bioactivity and ADMET properties.

- Fragment-Based Design : Combine oxadiazole cores with privileged fragments (e.g., sulfonamides for enzyme inhibition) .

- Molecular Dynamics : Simulate binding kinetics to optimize residence time in target pockets .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Methodological Answer :

- Cyclization Control : Use flow chemistry to minimize side reactions (e.g., oxadiazole vs. thiadiazole formation).

- Purification : Employ preparative HPLC or column chromatography with gradients (e.g., hexane/EtOAc) to isolate regioisomers .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIGPNUESQGOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627127 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545424-41-7 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545424-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.